molecular formula C9H15N3O B1465902 4-Isobutoxy-N-methyl-2-pyrimidinamine CAS No. 927800-74-6

4-Isobutoxy-N-methyl-2-pyrimidinamine

Cat. No. B1465902
CAS RN: 927800-74-6
M. Wt: 181.23 g/mol
InChI Key: KVDQIHQILWOMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Isobutoxy-N-methyl-2-pyrimidinamine” is a pyrimidinamine derivative. Pyrimidinamines are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “4-Isobutoxy-N-methyl-2-” part suggests that the compound has an isobutoxy group and a methyl group attached to the nitrogen atom in the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “4-Isobutoxy-N-methyl-2-pyrimidinamine” would be based on the pyrimidine ring, with the isobutoxy group and the methyl group attached at the appropriate positions .


Chemical Reactions Analysis

Pyrimidinamines can participate in various chemical reactions, including those involving their amino groups . They can act as bases, forming salts with acids, and can also undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrimidinamines are generally stable compounds. They may be solids or liquids depending on their specific structures .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Some pyrimidinamines can be harmful if swallowed or inhaled, and may cause skin and eye irritation . Always refer to the specific safety data sheet for the compound for detailed information.

Future Directions

The future directions for research on a compound like “4-Isobutoxy-N-methyl-2-pyrimidinamine” could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-methyl-4-(2-methylpropoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7(2)6-13-8-4-5-11-9(10-3)12-8/h4-5,7H,6H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDQIHQILWOMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=NC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-N-methyl-2-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxy-N-methyl-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
4-Isobutoxy-N-methyl-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
4-Isobutoxy-N-methyl-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
4-Isobutoxy-N-methyl-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
4-Isobutoxy-N-methyl-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
4-Isobutoxy-N-methyl-2-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.